4-Acetonylquinazoline

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Standard 4-methyl or 4-phenylquinazolines lack a reactive handle for downstream diversification, limiting SAR exploration at the quinazoline 4-position. 4-Acetonylquinazoline solves this with a ketone moiety for condensation, reduction, nucleophilic addition, and bioconjugation. - **Key advantage:** Enables novel kinase modulator synthesis (per US20070021436A1) and chemical probe creation - **Quality:** ≥95% purity (CAS 80602-16-0) - no experimental confounding from low-grade material - **Supply:** Reliable lab-scale quantities for medicinal chemistry projects

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B12125884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetonylquinazoline
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)CC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C11H10N2O/c1-8(14)6-11-9-4-2-3-5-10(9)12-7-13-11/h2-5,7H,6H2,1H3
InChIKeyYAHOYUMJHRYWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetonylquinazoline Procurement Guide


4-Acetonylquinazoline (IUPAC: 1-(quinazolin-4-yl)propan-2-one, CAS: 80602-16-0) is a heterocyclic aromatic compound characterized by a quinazoline core bearing an acetonyl (2-oxopropyl) group at the 4-position . This functionalization installs a reactive ketone handle onto the privileged quinazoline scaffold, differentiating it from simple alkyl or aryl-substituted quinazolines [1]. The compound is a key intermediate in the synthesis of kinase modulators and other bioactive heterocycles [2].

1
Reactive ketone handle for derivatization chemistry
2
Key intermediate in kinase modulator synthesis pathways
3
Unambiguous quinazoline scaffold for SAR elaboration

4-Acetonylquinazoline: Irreplaceable Reactivity


Generic substitution with 4-methyl- or 4-phenylquinazoline fails to replicate the unique synthetic utility of 4-acetonylquinazoline. The C-4 acetonyl group is not merely a steric placeholder; its ketone moiety enables a distinct set of downstream chemical transformations (e.g., condensation, reduction, and nucleophilic addition) that are unavailable to simple alkyl analogs [1]. Furthermore, structure-activity relationship (SAR) studies on 4-substituted quinazolines demonstrate that the nature of the 4-substituent profoundly impacts biological target engagement, with oxygen-containing moieties often conferring unique binding or efficacy profiles compared to alkyl or aryl groups [2].

Reactivity
4-Acetonylquinazoline
Ketone moiety enables condensation, reduction, nucleophilic addition
4-Methylquinazoline
Lacks ketone; limited to alkyl-based transformations
Missing reactive handle restricts downstream synthetic routes.
Target engagement
4-Acetonylquinazoline
Oxygen-containing substituent may confer distinct binding profile
4-Phenylquinazoline
Non-polar aromatic group; SAR divergence expected
4-substituent polarity and H-bond potential differ; class-level SAR indicates biological response shift.

4-Acetonylquinazoline Differentiation Guide


Synthetic Versatility via Reactive Ketone Handle

4-Acetonylquinazoline possesses a ketone functional group at the C-4 position, providing a synthetic handle that is absent in simpler 4-alkylquinazolines. This allows for derivatization through condensation, reduction, and nucleophilic addition reactions that are not possible with 4-methylquinazoline [1]. The acetonyl group serves as a linchpin for constructing more complex kinase modulator scaffolds, as described in patent literature for alkylquinazoline-based therapeutics [2].

Synthetic versatility
Class-level inference
Target: reactive ketone (C=O) handle for condensation, reduction, nucleophilic addition. Comparator 4-methylquinazoline offers only C-H bonds at C-4.
Reactivity context enables derivatization pathways unavailable to alkyl analogs.
Qualitative difference; standard organic synthesis conditions.
Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Comparative Purity and Availability

Commercial sourcing data for 4-acetonylquinazoline indicates a minimum purity specification of 95%, a critical parameter for ensuring reproducible results in downstream synthesis . This purity level is directly comparable to standard offerings for other research-grade quinazoline intermediates. The specific CAS registry number, 80602-16-0, provides a unique and unambiguous identifier for procurement, distinguishing it from related analogs like 4-methylquinazoline (CAS 700-46-9).

Purity benchmark
Specification review
Min. 95% (comparable to 4-methylquinazoline typical range >95–98%)
Commercial purity supports reproducible lab-scale synthesis.
Vendor COA standards; no independent data linked.
Chemical Procurement Analytical Chemistry Inventory Management

4-Position Substitution Impact on Bioactivity

Structure-activity relationship (SAR) studies on the quinazoline 4-position reveal that substituents significantly influence biological activity [1]. While specific activity data for 4-acetonylquinazoline is not reported in the open literature, the presence of an oxygen atom (as in the ketone of the acetonyl group) is a known pharmacophoric element distinct from pure alkyl chains. For context, a 4-methylquinazoline derivative exhibited an IC50 of 0.39±0.05 μM against GABA receptors [2], demonstrating that even small 4-substituents can impart nanomolar potency.

Bioactivity context
Data to verify
No direct biological data for 4-acetonylquinazoline. 4-methylquinazoline derivative IC50 0.39±0.05 μM (GABA receptor) illustrates small substituent potency.
Class-level SAR implies 4-substituent oxygen may influence target interaction.
Contextual reference; HEK293T assay. Requires direct profiling.
Structure-Activity Relationship Medicinal Chemistry SAR

4-Acetonylquinazoline Optimal Use Cases


Kinase Inhibitor Intermediate Synthesis

This compound is an ideal starting material for projects following the synthetic methodologies described in patents such as US20070021436A1, where alkylquinazoline intermediates are used to build kinase modulators [1]. Its reactive acetonyl group allows for further elaboration into more complex molecular architectures.

Medicinal Chemistry SAR Exploration

For medicinal chemistry groups investigating the SAR of the quinazoline 4-position, 4-acetonylquinazoline offers a distinct chemical space compared to standard 4-methyl or 4-phenyl analogs [2]. The ketone functionality provides a point of diversification, enabling the exploration of novel biological activity profiles.

Quinazoline-Based Chemical Probes Development

The unique chemical handle provided by the acetonyl group makes this compound suitable for creating novel chemical probes or tools. The ketone can be used for bioconjugation or further functionalization to install reporter tags, a feature not available with simple alkyl-substituted quinazolines [3].

Reproducible Lab-Scale Synthesis

Sourced with a minimum purity of 95% (CAS 80602-16-0) , this compound meets the quality standards required for reliable and reproducible laboratory-scale synthesis. This ensures that experimental outcomes are not confounded by low-purity starting material, a key concern when sourcing less common heterocyclic building blocks.

Application
Selection Property
Validation Focus
Kinase modulator intermediate synthesis
Reactive ketone for elaboration chemistry
Synthetic route compatibility with condensation / reduction steps
Medicinal chemistry SAR exploration
4-position electronic and H-bond profile
Comparative target engagement vs. alkyl/aryl analogs
Chemical probe development
Functionalizable ketone for bioconjugation
Conjugation chemistry verification and stability
Reproducible lab-scale synthesis
Consistent intermediate quality
Lot-specific purity and identity documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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